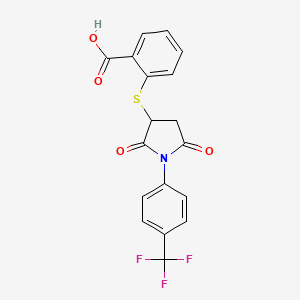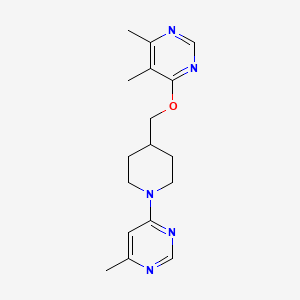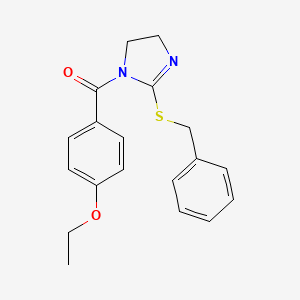
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone, also known as BZM, is a chemical compound that has recently gained attention in the scientific community due to its potential use in various research applications. BZM is a white to off-white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization:
Oligobenzimidazoles
A study by Anand and Muthusamy (2018) involved synthesizing benzimidazole monomers, including a compound similar to (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone. These were used to create oligobenzimidazoles for investigating optical, electrical, electrochemical, and thermal properties. This research highlights the potential application in materials science, particularly in creating materials with specific electrical and optical characteristics (Anand & Muthusamy, 2018).
Thieno[2,3-b]-Thiophene Derivatives
Mabkhot, Kheder, and Al-Majid (2010) described the synthesis of new thieno[2,3-b]-thiophene derivatives, demonstrating the versatility and potential applications of such compounds in chemical synthesis and material science (Mabkhot, Kheder, & Al-Majid, 2010).
Antimicrobial and Antioxidant Properties
Rashmi et al. (2014) synthesized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives and studied their antimicrobial and antioxidant properties. This indicates potential applications in developing new antimicrobial and antioxidant agents (Rashmi et al., 2014).
Molybdenum(VI) Complex Encapsulation
Ghorbanloo and Alamooti (2017) worked on encapsulating a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, showing applications in catalysis, particularly for oxidation reactions (Ghorbanloo & Alamooti, 2017).
Crystal Structure Analysis
5. Crystal Structure of V-shaped Ligands: Wang, Sun, Zhang, and Sun (2017) synthesized and characterized V-shaped ligands, including compounds similar to the one , and determined their crystal structures. This research is important for understanding the molecular structure and potential applications in crystallography and materials science (Wang, Sun, Zhang, & Sun, 2017).
Pyridine Derivatives
Patel, Agravat, and Shaikh (2011) focused on synthesizing new pyridine derivatives with antimicrobial activities, indicating potential pharmaceutical applications (Patel, Agravat, & Shaikh, 2011).
Antioxidant and Antimicrobial Activities
Bassyouni et al. (2012) synthesized a series of benzimidazole derivatives and evaluated their antioxidant and antimicrobial activities, demonstrating potential applications in pharmaceuticals and healthcare (Bassyouni et al., 2012).
Photoinduced Rearrangement
Fan et al. (2017) described a novel procedure for synthesizing α,α'-diaryl ketone derivatives, indicating potential in synthetic organic chemistry and materials science (Fan et al., 2017).
Antimicrobial Activity and Cytotoxicity
Shankar et al. (2018) synthesized benzofuran-2-yl)(phenyl)methanone analogs, exploring their antimicrobial activity and cytotoxicity, which has implications in drug discovery and pharmaceutical research (Shankar et al., 2018).
Antioxidant Properties
Çetinkaya, Göçer, Menzek, and Gülçin (2012) synthesized derivatives of (2,3,4‐trihydroxyphenyl)methanone and studied their antioxidant properties, highlighting applications in pharmaceuticals and healthcare (Çetinkaya et al., 2012).
Eigenschaften
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-2-23-17-10-8-16(9-11-17)18(22)21-13-12-20-19(21)24-14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZWJGVDAABUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

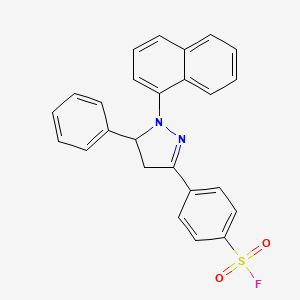

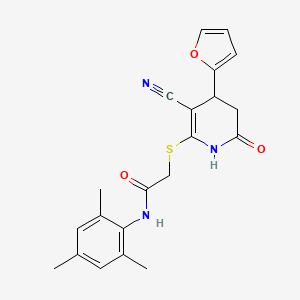
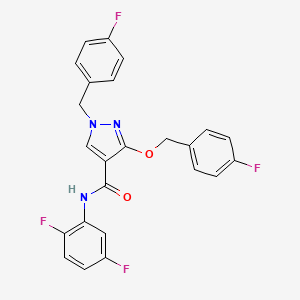

![Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2959019.png)

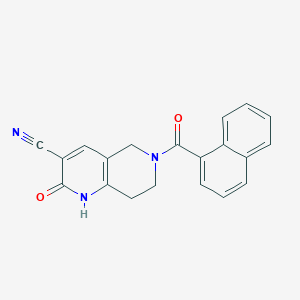
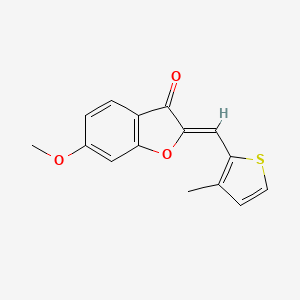
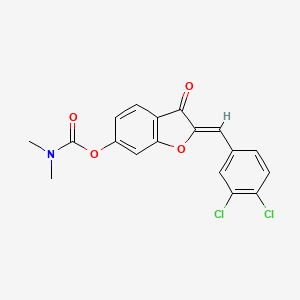
![N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2959025.png)
![1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2959028.png)
